Ac-DEVD-CHO

Übersicht

Beschreibung

Ac-DEVD-CHO is a synthetic peptide aldehyde that contains the PARP cleavage site DEVD, which is recognized by caspases . It is a competitive inhibitor for Caspase-3/7 and can be used to inhibit Caspase-3/7 activity in apoptotic cells, and to study events downstream of Caspase-3/7 activation .

Synthesis Analysis

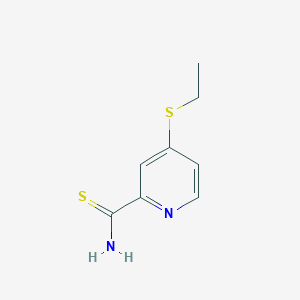

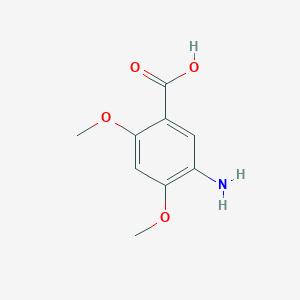

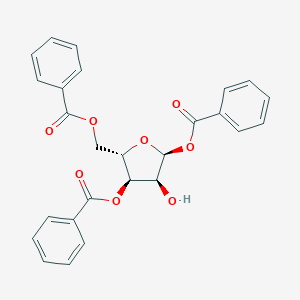

The synthesis of Ac-DEVD-CHO involves the formation of a synthetic peptide aldehyde with the PARP cleavage site DEVD . This inhibition is via the aldehyde group’s interaction with the active site cysteine of these caspases .Molecular Structure Analysis

The molecular formula of Ac-DEVD-CHO is C20H30N4O11 . It has a molecular weight of 502.5 g/mol .Chemical Reactions Analysis

Ac-DEVD-CHO blocks PARP cleavage activity and inhibits caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM) in a reversible manner . This inhibition is via the aldehyde group’s interaction with the active site cysteine of these caspases .Physical And Chemical Properties Analysis

Ac-DEVD-CHO has a molecular formula of C20H30N4O11 and a molecular weight of 502.47 .Wissenschaftliche Forschungsanwendungen

Cancer Research

Ac-DEVD-CHO: is used in cancer research to study the role of caspase-3 in apoptosis. By inhibiting caspase-3, researchers can investigate the pathways and events downstream of caspase-3/7 activation, which is pivotal in understanding the mechanisms of tumor suppression and progression .

Neurological Disorders

In neurological research, Ac-DEVD-CHO helps in exploring the involvement of caspase-3 in neurodegenerative diseases. Dysregulation of apoptosis is a hallmark of many such disorders, and by controlling caspase activity, scientists aim to uncover therapeutic targets for conditions like Alzheimer’s and Parkinson’s disease .

Inflammatory Diseases

Caspase inhibitors like Ac-DEVD-CHO are significant in the study of inflammatory diseases. They provide insights into the non-apoptotic roles of caspases, such as their involvement in inflammation and how their inhibition affects cell function and disease progression .

Metabolic Diseases

The role of apoptosis in metabolic diseases is a growing area of interestAc-DEVD-CHO is utilized to understand how caspase-mediated cell death contributes to the pathogenesis of metabolic disorders, potentially leading to novel therapeutic approaches .

Plant Biology

In plant biology, Ac-DEVD-CHO has been used to suppress self-incompatibility-induced programmed cell death in pollen tubes. This application is particularly relevant in agricultural research, where overcoming self-incompatibility can lead to improved yields in certain fruit plant species .

Developmental Biology

Ac-DEVD-CHO: aids in the study of apoptosis during development. By inhibiting caspase-3, researchers can observe the effects on cell differentiation and proliferation, which are essential for understanding developmental processes and congenital anomalies .

Immunology

In immunological studies, Ac-DEVD-CHO is used to dissect the role of caspases in the immune response. It helps in delineating the balance between cell death and survival, which is crucial for maintaining immune homeostasis and combating infections .

Drug Development

Lastly, Ac-DEVD-CHO serves as a tool in drug development. Its use in preclinical trials helps in assessing the efficacy and specificity of new therapeutic agents targeting caspase-mediated pathways, which is a step forward in creating treatments for various apoptosis-related diseases .

Each of these applications demonstrates the versatility of Ac-DEVD-CHO in scientific research, offering valuable insights into the complex mechanisms of cell death and survival across different biological contexts. The inhibitor’s selectivity for caspase-3 due to its PARP cleavage site makes it a powerful tool in dissecting the intricate web of cellular processes .

Wirkmechanismus

Target of Action

Ac-DEVD-CHO is a synthetic tetrapeptide inhibitor that primarily targets caspase-3 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes, including apoptosis, proliferation, and inflammation . Caspase-3, in particular, is activated early in apoptosis and is involved in the proteolysis of several important molecules .

Mode of Action

Ac-DEVD-CHO inhibits caspase-3 by interacting with its active site cysteine . The compound contains the amino acid sequence of the poly (ADP ribose) polymerase (PARP) cleavage site, which is recognized by caspases . By blocking this site, Ac-DEVD-CHO prevents the cleavage of PARP, a key event in the execution phase of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Ac-DEVD-CHO is the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process that maintains tissue homeostasis. Caspase-3 is a crucial player in this pathway, and its inhibition by Ac-DEVD-CHO can suppress apoptosis . This can have significant downstream effects, potentially impacting cell proliferation, differentiation, and inflammatory response .

Result of Action

The primary molecular effect of Ac-DEVD-CHO’s action is the inhibition of caspase-3 activity, which in turn prevents the cleavage of PARP . On a cellular level, this can lead to the suppression of apoptosis, potentially affecting cell survival, proliferation, and differentiation . For instance, Ac-DEVD-CHO has been shown to suppress self-incompatibility-induced programmed cell death in the pollen tubes of petunia .

Action Environment

The action of Ac-DEVD-CHO can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other apoptotic stimuli. In one study, Ac-DEVD-CHO was shown to be effective in suppressing apoptosis when added to the cell culture medium 10-30 minutes before the addition of an apoptotic stimulus . Furthermore, the compound’s stability may be affected by factors such as temperature and pH . .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DEVD-CHO | |

CAS RN |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ac-DEVD-CHO?

A1: Ac-DEVD-CHO acts as a competitive inhibitor of caspase-3. Its structure mimics the DEVD amino acid sequence, which is recognized and cleaved by caspase-3. By binding to the active site of caspase-3, Ac-DEVD-CHO prevents the enzyme from cleaving its natural substrates, thus inhibiting apoptosis. [, ]

Q2: How does Ac-DEVD-CHO affect downstream apoptotic events?

A2: By inhibiting caspase-3, Ac-DEVD-CHO prevents the characteristic morphological and biochemical changes associated with apoptosis. This includes:

- Inhibition of DNA fragmentation: Ac-DEVD-CHO prevents the internucleosomal DNA cleavage that leads to the characteristic DNA laddering pattern observed in apoptotic cells. [, , , ]

- Suppression of nuclear condensation and fragmentation: Ac-DEVD-CHO inhibits the morphological changes in the nucleus, preserving its integrity. [, , ]

- Prevention of PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of caspase-3 involved in DNA repair. Ac-DEVD-CHO blocks PARP cleavage, indirectly affecting DNA repair mechanisms during apoptosis. [, ]

Q3: Can Ac-DEVD-CHO completely prevent apoptosis?

A4: While Ac-DEVD-CHO effectively inhibits caspase-3-dependent apoptotic pathways, it might not completely prevent cell death in all contexts. Some studies suggest that alternative, caspase-independent cell death pathways might be activated in the presence of caspase inhibition. [, , ]

Q4: What in vitro models have been used to study the effects of Ac-DEVD-CHO?

A4: Ac-DEVD-CHO has been extensively studied in various cell lines, including:

- Human leukemia cell lines (HL-60, Jurkat) [, , ]

- Human breast carcinoma cell lines (Bcap37, MDA-MB-231) [, ]

- Human gastric cancer cell lines (SGC-7901, MGC803) [, ]

- Bovine coronary artery endothelial cells (BCAEC) []

- Rat lens epithelial cells [, ]

- Chick embryo motoneurons []

Q5: What in vivo models have demonstrated the efficacy of Ac-DEVD-CHO?

A5: Ac-DEVD-CHO has shown protective effects in various animal models of:

- Hypoxia-ischemia brain injury in neonatal rats [, ]

- Cardiopulmonary bypass-induced cardiac injury in rabbits []

- N-methyl-N-nitrosourea (MNU)-induced retinal degeneration in rats []

- Spinal motoneuron degeneration after root avulsion in neonatal rats []

- Sepsis-related acute kidney injury in mice [, ]

- Burn and blast combined injury in rats []

Q6: Are there any human clinical trials investigating the therapeutic potential of Ac-DEVD-CHO?

A6: While Ac-DEVD-CHO has shown promising results in preclinical studies, it has not yet progressed to human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q7: What is known about the material compatibility and stability of Ac-DEVD-CHO?

A7: The research papers primarily focus on the biological activity of Ac-DEVD-CHO. Further studies are needed to extensively characterize its material compatibility and stability under various conditions.

Q8: What are the potential limitations of using Ac-DEVD-CHO as a therapeutic agent?

A8: Some potential limitations include:

- Specificity: While Ac-DEVD-CHO is a potent caspase-3 inhibitor, it might also affect other caspases to some extent. [, ]

- Delivery: Efficient delivery of Ac-DEVD-CHO to target tissues and cells remains a challenge for its therapeutic application. []

- Long-term effects: The long-term effects of caspase inhibition are not fully understood and require further investigation. []

Q9: What are the future directions for research on Ac-DEVD-CHO?

A9: Future research should focus on:

- Understanding the detailed mechanisms of action: Investigating the precise interactions between Ac-DEVD-CHO and caspase-3, as well as its potential effects on other caspases. [, ]

- Developing more specific and potent caspase inhibitors: Exploring structural modifications to enhance the selectivity and potency of Ac-DEVD-CHO. []

- Investigating alternative cell death pathways: Determining the role of caspase-independent cell death pathways in the context of Ac-DEVD-CHO treatment. [, , ]

- Improving drug delivery and targeting: Developing strategies for targeted delivery of Ac-DEVD-CHO to specific tissues and cells. []

- Evaluating the long-term effects of caspase inhibition: Conducting preclinical and clinical studies to assess the safety and efficacy of Ac-DEVD-CHO for long-term treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.